Home > Products > Building Blocks P3919 > [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine - 39964-73-3

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Catalog Number: EVT-3162289
CAS Number: 39964-73-3
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide through the Bischler–Napieralski reaction []. In silico studies suggest DIQ might possess contractile activity, making it a subject of interest for potential medicinal applications [].

Relevance: DIQ shares the core 6,7-dimethoxyisoquinoline structure with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. Both compounds feature substitutions at position 1 of the isoquinoline ring. While [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine possesses a (3,4-dimethoxyphenyl)methylamine substituent at position 1, DIQ has a 2-chlorophenyl group at the same position. Furthermore, both compounds are categorized as dihydroisoquinoline derivatives. []

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound serves as an intermediate in the synthesis of pemetrexed disodium, a medication used in chemotherapy []. Its synthesis involves multiple steps, starting from monomethyl malonate chloride and ultimately leading to the formation of the pyrrolo[2,3-d]pyrimidine structure [].

Relevance: The relevance of this compound lies in its shared 3,4-dimethoxybenzyl substituent with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. Both compounds showcase this specific substitution pattern, highlighting its potential significance in medicinal chemistry [].

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d)

Compound Description: Compound 12d is a quinoline derivative found to have potent anti-inflammatory effects in a rat model of adjuvant arthritis []. It exhibits a significant inhibitory effect on mitogen-induced proliferation and preferentially suppresses Th1 cytokine production, suggesting potential as a disease-modifying antirheumatic drug (DMARD) [].

Relevance: Though structurally different in its core ring system, compound 12d shares the key 3,4-dimethoxyphenyl substituent with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. This shared structural motif might contribute to their biological activities and highlights the importance of this substituent in drug design. []

2-(2-[18F]fluoroethoxy)-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-5-methyl-benzamide ([18F]ISO-1)

Compound Description: [18F]ISO-1 is a sigma-2 receptor ligand radiolabeled with fluorine-18, designed for Positron Emission Tomography (PET) imaging of tumor proliferation [, ]. Studies show a strong correlation between [18F]ISO-1 uptake and the proliferative status of tumor cells, making it a valuable tool for assessing tumor growth and response to therapy [, ].

Relevance: [18F]ISO-1 incorporates a 3,4-dihydro-6,7-dimethoxyisoquinoline moiety within its structure. This close structural similarity to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine suggests potential overlap in their binding affinities and pharmacological profiles, particularly concerning sigma-2 receptor interactions [, ].

2-Aryl-6,7-methylenedioxy-1,4-naphthoquinone-1-oxime methyl ethers

Compound Description: This class of compounds, specifically those with 2-methoxy-4,5-methylenedioxyphenyl, 7-methoxy-2-methylbenzofuran-4-yl, and 2-methoxycarbonyl-3,4-dimethoxyphenyl as the 2-aryl substituent, were identified as potential anti-cancer drug candidates due to their significant cytotoxicity against various cancer cell lines, including HeLa S3 cells [].

Relevance: These compounds showcase structural similarities to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine in their utilization of dimethoxy and methylenedioxy substituents on aromatic rings. This shared feature suggests potential commonalities in their structure-activity relationships and highlights the importance of these substituents in influencing biological activity, potentially in different therapeutic areas [].

HM30181A, [2-(2-{4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]amide

Compound Description: HM30181A is a novel P-glycoprotein (P-gp) inhibitor, which plays a crucial role in multidrug resistance in cancer []. It exhibits potent inhibitory activity against P-gp, suggesting its potential for overcoming drug resistance in cancer treatment [].

Relevance: HM30181A incorporates the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety within its structure, closely resembling the core structure of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. This structural similarity may translate to overlapping pharmacological profiles and potential for similar biological activities, highlighting the importance of this specific structural motif in drug discovery [].

Properties

CAS Number

39964-73-3

Product Name

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3

InChI Key

XWBMYSLAWCIYBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.